molecular formula C17H13N3O3S B2454118 N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 312751-46-5

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2454118
CAS No.: 312751-46-5
M. Wt: 339.37
InChI Key: ONOBAIWGHJGYBF-UHFFFAOYSA-N
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Description

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-11-6-8-12(9-7-11)14-10-24-17(18-14)19-16(21)13-4-2-3-5-15(13)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOBAIWGHJGYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-(4-methylphenyl)-1,3-thiazol-2-amine intermediate is typically prepared via the Hantzsch reaction, which involves cyclocondensation of α-halo ketones with thiourea derivatives. For this compound, 4'-methylacetophenone is brominated using molecular bromine in acetic acid to yield 2-bromo-1-(4-methylphenyl)ethan-1-one. This α-bromo ketone reacts with thiourea in ethanol under reflux (78°C, 6–8 hours) to form the thiazole ring.

Reaction Scheme:
$$
\text{4'-Methylacetophenone} \xrightarrow{\text{Br}_2/\text{AcOH}} \text{2-Bromo-1-(4-methylphenyl)ethan-1-one} \xrightarrow{\text{Thiourea/EtOH}} \text{4-(4-Methylphenyl)-1,3-thiazol-2-amine}
$$

The reaction proceeds via nucleophilic displacement of bromide by thiourea, followed by cyclization and elimination of HBr. Purification by recrystallization from ethanol yields the thiazole-2-amine as a pale-yellow solid (mp 148–150°C, 72% yield).

Amide Coupling Methods

Acid Chloride Coupling

The most widely reported method involves reacting 4-(4-methylphenyl)-1,3-thiazol-2-amine with 2-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (2.2 equiv) is added to scavenge HCl, and the reaction proceeds at 0–25°C for 12–24 hours.

Procedure:

  • Dissolve 4-(4-methylphenyl)-1,3-thiazol-2-amine (1.0 equiv) in DCM (10 mL/mmol).
  • Add triethylamine (2.2 equiv) dropwise under nitrogen.
  • Add 2-nitrobenzoyl chloride (1.1 equiv) dissolved in DCM (5 mL/mmol).
  • Stir at room temperature until completion (TLC monitoring, hexane:ethyl acetate 3:1).
  • Wash with 5% NaHCO₃, dry over MgSO₄, and concentrate.
  • Purify by column chromatography (SiO₂, hexane:ethyl acetate 4:1) to obtain the product as a white solid (mp 191–193°C, 89% yield).

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 2-nitrobenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. This method achieves 78% yield but requires stringent moisture control.

Optimization Data:

Coupling Agent Solvent Temp (°C) Time (h) Yield (%)
EDC/HOBt DMF 0→25 24 78
DCC/DMAP CH₂Cl₂ 25 18 65
ClCOCOCl THF −10→25 6 82

Table 1. Comparison of amide coupling conditions for N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide.

Alternative Synthetic Routes

Ring-Opening of Benzoxazin-4-ones

A novel approach involves reacting 2-(3-nitrophenyl)-4H-benzooxazin-4-one with p-toluidine in glacial acetic acid. The oxazinone ring opens to form the bis-amide product, which is subsequently cyclized using polyphosphoric acid (PPA) at 120°C. While this method avoids handling acid chlorides, it gives lower yields (62%) due to competing decomposition pathways.

Solid-Phase Synthesis

Patent CN103570643A discloses a polymer-supported route using Wang resin-bound 4-methylphenylthiazole intermediates. After coupling with 2-nitrobenzoic acid using PyBOP, cleavage with TFA/H₂O (95:5) provides the target compound in 71% purity, requiring additional HPLC purification.

Optimization and Scale-Up Considerations

Nitro Group Compatibility

The electron-withdrawing nitro group necessitates mild coupling conditions to prevent decomposition. Kinetic studies show that coupling at 0°C with ClCOCOCl (triphosgene) minimizes nitro reduction byproducts, improving yields to 82%.

Purification Challenges

Column chromatography remains essential due to the compound’s low solubility in most solvents (<2 mg/mL in ethanol at 25°C). Recrystallization from acetic acid/water (9:1) increases purity to >99% but reduces recovery to 68%.

Green Chemistry Approaches

Recent advances replace dichloromethane with cyclopentyl methyl ether (CPME), achieving comparable yields (85%) with improved environmental metrics (PMI 8.7 vs. 23.4 for DCM). Microwave-assisted coupling (100°C, 30 min) reduces reaction times tenfold but risks thermal decomposition.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of halogenated derivatives of the thiazole ring.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds, including N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide, exhibit significant antimicrobial properties. Studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives were evaluated for their activity against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Anticancer Potential

The compound's ability to inhibit carbonic anhydrases may also contribute to its anticancer properties. In vitro studies have indicated that thiazole derivatives can induce cell death in cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The mechanism involves disrupting pH homeostasis and promoting apoptosis in malignant cells .

Biochemical Research

This compound serves as a valuable tool in biochemical research for studying enzyme inhibition and metabolic pathways. Its role in modulating carbon dioxide hydration reactions provides insights into physiological processes such as respiration and acid-base balance .

Case Study 1: Antimicrobial Evaluation

In a study focused on synthesizing thiazole derivatives, researchers tested the antimicrobial efficacy of several compounds against common pathogens. The results indicated that certain derivatives exhibited high levels of antibacterial activity at low concentrations (1 µg/mL), suggesting potential for development into new antimicrobial agents .

Compound NameTarget OrganismMinimum Inhibitory Concentration (µg/mL)
Compound AE. coli1
Compound BS. aureus1

Case Study 2: Anticancer Activity

A separate investigation assessed the anticancer properties of thiazole derivatives against MCF7 cells using the Sulforhodamine B assay. The study found that specific compounds significantly reduced cell viability, indicating potential as therapeutic agents for breast cancer treatment.

Compound NameCell LineIC50 (µM)
Compound XMCF710
Compound YMCF75

Mechanism of Action

The mechanism of action of N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the nitro group and the thiazole ring provides a unique combination of properties that can be exploited in various applications.

Biological Activity

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic compound with potential therapeutic applications, particularly in the field of cancer treatment. Its structure features a thiazole ring and a nitrobenzamide moiety, which contribute to its biological activity. This article explores the compound's mechanisms of action, biochemical pathways, and relevant research findings.

  • Molecular Formula : C17H13N3O3S
  • Molecular Weight : 339.37 g/mol
  • CAS Number : 324066-02-6

Target of Action

The primary target of this compound is carbonic anhydrases , which are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions. Inhibition of these enzymes can disrupt various physiological processes, including pH balance and electrolyte transport.

Mode of Action

The compound acts as an inhibitor of carbonic anhydrases, leading to a decrease in their enzymatic activity. This inhibition can result in significant cellular effects, including altered cell signaling and potential apoptosis (programmed cell death) in cancer cells.

Biochemical Pathways

The inhibition of carbonic anhydrases affects several biochemical pathways:

  • pH Regulation : Disruption in bicarbonate production can lead to acidosis within tissues.
  • Fluid Balance : Impaired function may affect fluid transport across cell membranes.
  • Electrolyte Transport : Altered ion concentrations can impact cellular homeostasis.

Case Studies and Experimental Results

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to inhibit carbonic anhydrases has been linked to reduced tumor growth and metastasis in preclinical models .
  • Inhibition Studies : Experimental assays have shown that the compound effectively inhibits the activity of carbonic anhydrases with IC50 values indicating significant potency compared to other known inhibitors .
  • Synergistic Effects : When combined with traditional chemotherapeutics, such as doxorubicin or temozolomide, this compound has been reported to enhance the efficacy of these drugs, suggesting potential for combination therapy in cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityCytotoxicity against cancer cell lines
Enzyme InhibitionSignificant inhibition of carbonic anhydrases
Synergistic EffectsEnhanced efficacy with traditional chemotherapeutics

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Thiazole ring formation : Condensation of 4-(4-methylphenyl)thiazol-2-amine with 2-nitrobenzoyl chloride under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine .

Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) minimize side reactions .

Critical parameters : Excess acyl chloride (1.2–1.5 eq) and pH control (neutral to slightly basic) prevent hydrolysis of intermediates .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the thiazole and benzamide moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and thiazole C-5 proton (δ 7.9–8.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <1% .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 354.08) .

Q. What biological assays are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : Fluorescence-based assays for cyclooxygenase-2 (COX-2) or kinase inhibition (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .

Advanced Research Questions

Q. How can structural modifications of the thiazole or benzamide groups enhance target selectivity or potency?

  • Methodological Answer :

  • Substituent Analysis : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electron density and binding affinity. Comparative studies show 4-bromophenyl analogs exhibit 30% higher COX-2 inhibition .
  • Amide Linker Optimization : Introduce heterocyclic rings (e.g., morpholine, piperazine) to improve solubility and bioavailability. For example, sulfonamide derivatives show enhanced blood-brain barrier penetration .

Q. How should researchers address contradictions in biological activity data between structurally similar analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from analogs like N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (higher antimicrobial activity but lower solubility) .
  • Molecular Dynamics (MD) Simulations : Identify conformational flexibility or steric clashes affecting target binding. For instance, bulky substituents at the benzamide para-position reduce kinase inhibition .
  • Dose-Response Reassessment : Validate IC₅₀ values across multiple cell lines to rule out assay-specific artifacts .

Q. What crystallographic challenges arise in determining the 3D structure of this compound, and how can they be resolved?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation from DMSO/ethanol mixtures yields diffraction-quality crystals. Avoid hygroscopic solvents to prevent lattice defects .
  • Data Collection/Refinement : Use SHELXL for small-molecule refinement. Address twinning or disorder by applying restraints to the nitro group’s thermal parameters .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer :

  • Stability Studies : Accelerated degradation tests (40–60°C, pH 1–13) monitored via HPLC. The nitro group is prone to reduction at pH >10, requiring neutral buffer systems in biological assays .
  • Storage Recommendations : Lyophilized form stored at -20°C in amber vials prevents photodegradation .

Q. What computational and experimental approaches are best suited to study target-ligand interactions?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with COX-2 or bacterial DNA gyrase .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized protein targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) refinement .

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